(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone
Description
(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone is a benzophenone derivative featuring two distinct substituents: a 4-fluorophenyl group and a trimethylsilyl (TMS)-protected ethynyl group at the para position of the second phenyl ring. This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is commonly employed to introduce alkynyl groups into aromatic systems (e.g., as described for similar compounds in and ). The TMS group stabilizes the ethynyl moiety, preventing unwanted side reactions during synthesis.
Key structural features include:
- Electron-withdrawing 4-fluorophenyl group: Enhances electrophilicity of the ketone and influences π-electron conjugation.
- Bulky TMS-ethynyl group: Provides steric protection and modifies solubility in organic solvents.
Properties
CAS No. |
918442-21-4 |
|---|---|
Molecular Formula |
C18H17FOSi |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[4-(2-trimethylsilylethynyl)phenyl]methanone |
InChI |
InChI=1S/C18H17FOSi/c1-21(2,3)13-12-14-4-6-15(7-5-14)18(20)16-8-10-17(19)11-9-16/h4-11H,1-3H3 |
InChI Key |
AWHCGCXXOHASJF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone typically involves the coupling of 4-fluorophenyl and 4-[(trimethylsilyl)ethynyl]phenyl groups through a methanone linkage. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aryl halides and boronic acids under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethylsilyl-ethynyl group can enhance its lipophilicity, facilitating membrane permeability and intracellular activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trimethylsilyl Ethynyl-Containing Methanones
a) Bis{4-[(trimethylsilyl)ethynyl]phenyl}methanone ()
- Structure : Two TMS-ethynyl groups at para positions.
- Properties :
- Applications : Used in materials science for constructing conjugated polymers.
b) (4-Hydroxyphenyl)[3-[(trimethylsilyl)ethynyl]phenyl]methanone ()
Fluorophenyl-Containing Methanones
a) (3-Benzoyl-2-(4-(tert-butyl)phenyl)-1-azaspiro[4.5]deca-1,3-dien-4-yl)(4-fluorophenyl)methanone (5r, )
- Structure : Incorporates a 4-fluorophenyl group into a spirocyclic system.
- Properties :
b) 3-Amino-4-(2-furanyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone ()
- Structure : Fluorophenyl attached to a heterotricyclic system.
Ethynyl-Substituted Methanones with Varied Substituents
a) (2,4-Diphenyl-5-((4-(trifluoromethyl)phenyl)ethynyl)pyridin-3-yl)(phenyl)methanone (15D, )
- Structure : Trifluoromethyl (CF₃) substituent instead of fluorine.
- Properties :
b) (4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-phenylpyridin-3-yl)(phenyl)methanone (16F, )
Data Tables
Table 1: Structural and Physical Properties of Selected Methanones
Research Findings and Implications
- Synthetic Efficiency: The TMS-ethynyl group in the target compound enables high-yield Sonogashira couplings (e.g., 92% yield for 15D in ), whereas unprotected ethynyl analogs require additional purification steps.
- Electronic Effects : Fluorophenyl and CF₃ groups enhance electrophilicity of the ketone, facilitating nucleophilic additions, while methoxy groups reduce reactivity.
- Biological Relevance : Fluorophenyl derivatives are prioritized in drug discovery for their metabolic stability and ability to engage in halogen bonding.
Biological Activity
The compound (4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| CAS No. | 918442-23-6 |
| Molecular Formula | C18H17FOSi |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | (4-fluorophenyl)-[2-(2-trimethylsilyl)ethynyl]phenyl]methanone |
| InChI Key | OUURKOLGTQHLJU-UHFFFAOYSA-N |
| Canonical SMILES | CSi(C)C#CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)F |
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The key starting materials include 4-fluorobenzaldehyde and 2-[(trimethylsilyl)ethynyl]phenylboronic acid.
- Coupling Reaction : A palladium-catalyzed coupling reaction is performed under inert conditions, using solvents such as THF or toluene at elevated temperatures (80-100°C) for several hours to achieve complete conversion .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. This inhibition can modulate various signaling pathways associated with tumor growth .
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activities, suggesting its utility in treating infections .
Case Studies and Research Findings
- Anticancer Activity : Research has demonstrated that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, certain phenolic compounds have shown promise in inhibiting tyrosinase activity, which is linked to melanin production and can impact melanoma development .
- Pharmacokinetics : Studies on related compounds have shown that absorption and metabolism significantly influence their biological activity. For example, a related compound exhibited rapid absorption with peak plasma concentrations occurring within an hour post-administration . Understanding these pharmacokinetic properties is crucial for optimizing therapeutic applications.
- Comparative Analysis : A comparison with similar compounds highlights the unique structural features of this compound that contribute to its distinct biological properties. Its combination of functional groups imparts specific reactivity and interaction profiles with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
